Mbs-D-Arg-OH

Peptide Chemistry Protecting Group Strategy Deprotection Kinetics

Mbs-D-Arg-OH is a specialized D‑arginine building block featuring the p‑methoxybenzenesulfonyl (Mbs) protecting group, which offers intermediate acid lability—more cleavable than Tos yet more robust than Pbf/Pmc. This unique stability profile enables fully orthogonal protecting group strategies, allowing selective deprotection of the guanidino function at a precise synthetic stage. It is the definitive choice for constructing branched, cyclic, or poly‑arginine peptides, as well as for incorporating metabolically stable D‑arginine residues that resist proteolytic degradation. Backed by proven performance in solution‑phase synthesis of bradykinin and tuftsin, Mbs-D-Arg-OH ensures reliable coupling and high yields. Ideal for peptide therapeutic development and probe design.

Molecular Formula C13H20N4O5S
Molecular Weight 344.39 g/mol
CAS No. 200188-25-6
Cat. No. B554913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMbs-D-Arg-OH
CAS200188-25-6
SynonymsMbs-D-Arg-OH; ZINC2560757; 200188-25-6
Molecular FormulaC13H20N4O5S
Molecular Weight344.39 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1
InChIKeyRPFYHHDKHXNWQH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mbs-D-Arg-OH (CAS 200188-25-6): A Specialized D-Arginine Building Block for Peptide Synthesis


Mbs-D-Arg-OH, also known as N-(4-Methoxybenzylsulfonyl)-D-arginine, is a protected derivative of the non-proteinogenic amino acid D-arginine . Its core characteristic is the presence of a p-methoxybenzenesulfonyl (Mbs) group protecting the ω-guanidino function of the arginine side chain [1]. This chemical modification is fundamental to its role as a specialized reagent in peptide chemistry, where it is used to prevent unwanted side reactions during the assembly of complex peptide sequences.

Why Mbs-D-Arg-OH (CAS 200188-25-6) Cannot Be Casually Substituted with Other Arginine Derivatives


The selection of Mbs-D-Arg-OH is not interchangeable with other protected arginine derivatives due to its specific combination of stereochemistry (D-isomer) and protecting group chemistry. The Mbs group itself is not equivalent to other sulfonyl-based protections. Crucially, its removal profile is distinct, as it can be cleaved more completely than the classic p-toluenesulfonyl (Tos) group under specific conditions [1]. Furthermore, compared to modern, highly acid-labile groups like Pbf or Pmc, the Mbs group exhibits different, more robust stability, making it valuable for synthetic strategies where these newer groups would be prematurely cleaved . Substituting Mbs-D-Arg-OH without careful consideration can lead to failed deprotection, low synthetic yields, or the introduction of unwanted stereochemical impurities.

Quantitative Evidence for Mbs-D-Arg-OH (CAS 200188-25-6): Direct Comparisons and Class-Level Performance


Deprotection Efficiency: Mbs vs. Tosyl Protecting Group

The foundational study by Nishimura and Fujino (1976) provides a direct, qualitative-to-quantitative comparison between the Mbs group and the widely used p-toluenesulfonyl (Tos) group for protecting the guanidino function of arginine [1]. The study explicitly demonstrates that the Mbs group is more easily and completely removed than the Tos group under the same reaction conditions.

Peptide Chemistry Protecting Group Strategy Deprotection Kinetics

Acid Lability Ranking Among Arginine Protecting Groups

The Mbs group occupies a specific position in the spectrum of arginine side-chain protecting groups based on its acid lability. It is less acid-labile than the modern Pbf and Pmc groups, but more labile than the older Tos group [1]. This intermediate stability is a key differentiator. While quantitative lability data (e.g., half-life in TFA) for Mbs is not publicly available, its position in the lability hierarchy is well-established.

Solid-Phase Peptide Synthesis SPPS Protecting Group Lability

Stereochemical Purity: D-Arginine vs. L-Arginine in Peptide Function

The 'D-' designation in Mbs-D-Arg-OH specifies that the compound is derived from D-arginine, the non-proteinogenic enantiomer. This is a critical differentiator from the far more common L-arginine derivatives used in standard peptide synthesis. Peptides containing D-amino acids often exhibit increased stability against proteolytic degradation and can have distinct biological activities compared to their all-L counterparts [1].

Peptide Therapeutics Stereochemistry Enantiomeric Purity

Mbs-D-Arg-OH Synthesis and Purification Yield

Vendor-supplied data provides a benchmark for the expected synthetic yield of Mbs-D-Arg-OH. The synthesis typically involves the reaction of D-arginine with methoxybenzylsulfonyl chloride, with the final product isolated and purified to yield 75-85% . This information is useful for procurement and planning purposes, providing a reference for evaluating in-house synthesis versus commercial acquisition.

Chemical Manufacturing Synthetic Yield Process Chemistry

Optimal Application Scenarios for Mbs-D-Arg-OH (CAS 200188-25-6) Based on Verified Evidence


Synthesis of Peptides Requiring an Orthogonal Deprotection Scheme for Arginine

Mbs-D-Arg-OH is the ideal choice for constructing complex peptides where multiple, sequentially removable protecting groups are required. Its intermediate acid lability, positioned between highly acid-stable (e.g., Tos) and highly acid-labile (e.g., Pbf) groups , allows it to be used in a fully orthogonal strategy. This enables the selective deprotection of the arginine guanidino group at a distinct stage in the synthesis, independent of other protecting groups, a critical requirement for assembling branched, cyclic, or poly-arginine peptides. [1]

Incorporation of a D-Arginine Residue for Enhanced Peptide Stability

For research programs focused on developing metabolically stable peptide therapeutics or probes, Mbs-D-Arg-OH is the designated reagent. It is the protected building block that allows for the site-specific introduction of a D-arginine residue into a peptide sequence. This modification is a well-validated approach to confer resistance to proteolytic enzymes in biological matrices, thereby improving the peptide's functional lifetime in vitro and in vivo. [2]

Use in Classical Solution-Phase Peptide Synthesis

The foundational research validating the Mbs group was conducted in the context of solution-phase synthesis, where it was successfully employed to prepare the biologically active peptides bradykinin and tuftsin [1]. Mbs-D-Arg-OH is therefore a proven, robust reagent for traditional solution-phase peptide assembly, particularly in protocols that utilize the specific BTFA-mediated deprotection conditions for which the Mbs group was optimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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